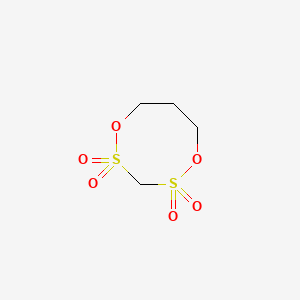![molecular formula C13H12O6S B14345805 [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid CAS No. 91903-82-1](/img/structure/B14345805.png)
[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid: is a chemical compound with a complex structure that includes a naphthalene ring substituted with hydroxy, methoxycarbonyl, and methanesulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid typically involves the carboxylation of 2-naphthol through the Kolbe-Schmitt reaction . This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a base, such as sodium hydroxide. The resulting product is then further modified to introduce the methoxycarbonyl and methanesulfonic acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a hydroxymethyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block in organic synthesis, enabling the creation of complex molecular structures .
Biology and Medicine: The compound exhibits biological activities such as anti-inflammatory, antibacterial, antiviral, and antioxidant properties . These properties make it a candidate for drug development and other biomedical applications.
Industry: In industry, the compound is used in the production of dyes and fluorescent materials. It is also utilized in laser technology and as a component in various photonic devices .
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methanesulfonic acid group can enhance the solubility and stability of the compound, facilitating its biological effects .
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the methoxycarbonyl and methanesulfonic acid groups.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns.
Naphthopyrans: Compounds with a naphthalene ring and pyran moiety, exhibiting photochromic properties.
Uniqueness: The presence of the methoxycarbonyl and methanesulfonic acid groups in [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid imparts unique chemical properties, such as enhanced solubility and reactivity
Properties
CAS No. |
91903-82-1 |
|---|---|
Molecular Formula |
C13H12O6S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)10-6-8-4-2-3-5-9(8)11(12(10)14)7-20(16,17)18/h2-6,14H,7H2,1H3,(H,16,17,18) |
InChI Key |
ZPQLYWNCZBICPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


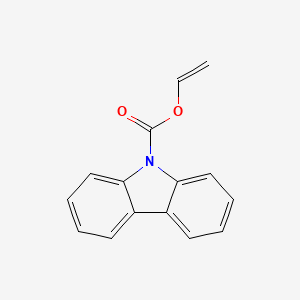
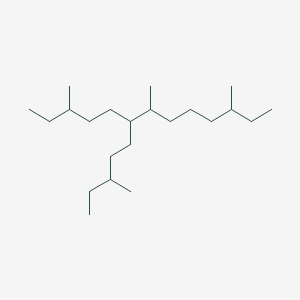
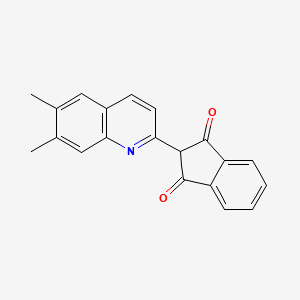
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
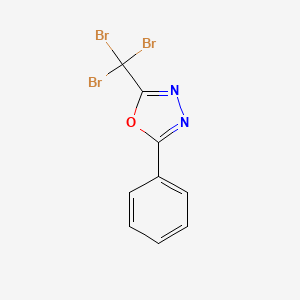



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
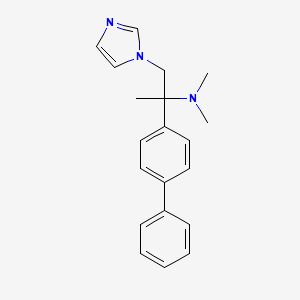
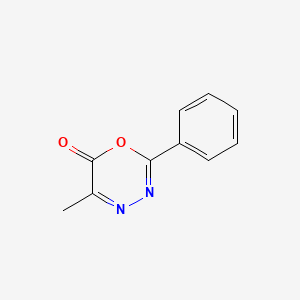
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
